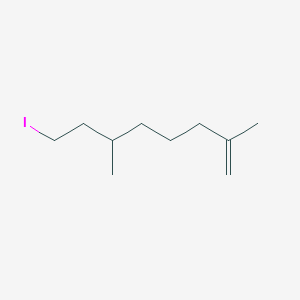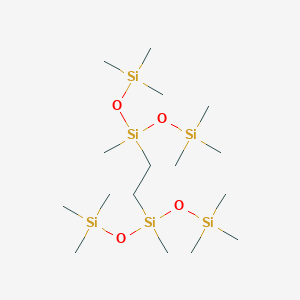
3,3'-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of silicon-oxygen bonds and is widely used in various industrial applications due to its unique properties, such as thermal stability, hydrophobicity, and flexibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) typically involves the hydrosilylation reaction. This process includes the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, usually in the presence of a platinum catalyst. The reaction conditions often require a controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) is carried out in large-scale reactors where the hydrosilylation reaction is optimized for efficiency. The use of continuous flow reactors and advanced catalytic systems helps in achieving consistent product quality and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, which have various applications in the chemical industry.
Wissenschaftliche Forschungsanwendungen
3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is used in the development of biocompatible materials and drug delivery systems.
Medicine: It is explored for its potential in creating medical devices and implants due to its biocompatibility.
Industry: The compound is used in the production of sealants, adhesives, and coatings due to its hydrophobic properties.
Wirkmechanismus
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) involves its interaction with various molecular targets and pathways:
Molecular Targets: The silicon-oxygen bonds in the compound interact with other molecules, leading to the formation of stable complexes.
Pathways Involved: The compound can undergo hydrolysis, leading to the formation of silanols, which further react to form siloxane networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-(Ethane-1,2-diylbis(oxy))dipropanoic acid
- 1,2-Bis(diphenylphosphino)ethane
- Ethylene glycol dinitrate
Uniqueness
3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) is unique due to its high thermal stability and hydrophobicity, which makes it suitable for applications where other similar compounds may not perform as well. Its ability to form stable siloxane networks also sets it apart from other organosilicon compounds.
Eigenschaften
CAS-Nummer |
52337-35-6 |
|---|---|
Molekularformel |
C16H46O4Si6 |
Molekulargewicht |
471.0 g/mol |
IUPAC-Name |
trimethyl-[methyl-[2-[methyl-bis(trimethylsilyloxy)silyl]ethyl]-trimethylsilyloxysilyl]oxysilane |
InChI |
InChI=1S/C16H46O4Si6/c1-21(2,3)17-25(13,18-22(4,5)6)15-16-26(14,19-23(7,8)9)20-24(10,11)12/h15-16H2,1-14H3 |
InChI-Schlüssel |
CKMGOLRTDFKXMB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(CC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



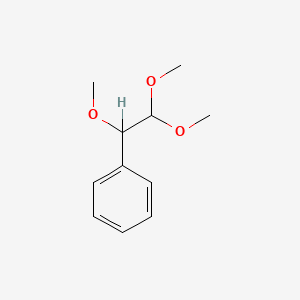

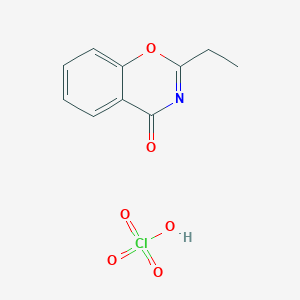
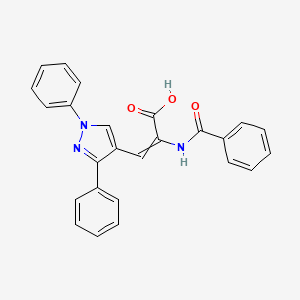
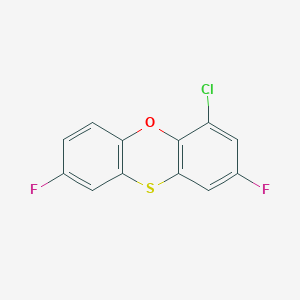
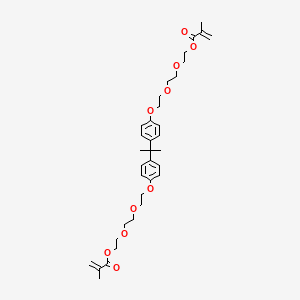
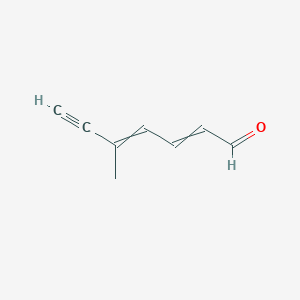
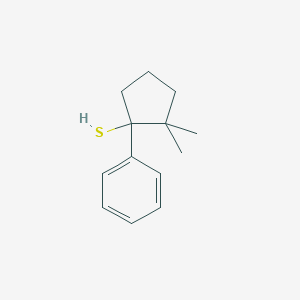
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
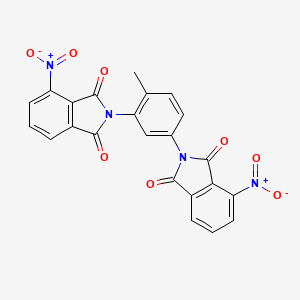
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)

